Ethanone, 1-[4-(phenylseleno)phenyl]- Ethanone, 1-[4-(phenylseleno)phenyl]-
Brand Name: Vulcanchem
CAS No.: 85972-34-5
VCID: VC19321070
InChI: InChI=1S/C14H12OSe/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3
SMILES:
Molecular Formula: C14H12OSe
Molecular Weight: 275.21 g/mol

Ethanone, 1-[4-(phenylseleno)phenyl]-

CAS No.: 85972-34-5

Cat. No.: VC19321070

Molecular Formula: C14H12OSe

Molecular Weight: 275.21 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-[4-(phenylseleno)phenyl]- - 85972-34-5

Specification

CAS No. 85972-34-5
Molecular Formula C14H12OSe
Molecular Weight 275.21 g/mol
IUPAC Name 1-(4-phenylselanylphenyl)ethanone
Standard InChI InChI=1S/C14H12OSe/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3
Standard InChI Key QHDIMOIGMPFAPH-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)[Se]C2=CC=CC=C2

Introduction

Synthesis and Preparation

The synthesis of related organoselenium compounds typically involves nucleophilic substitution reactions where a selenium-containing nucleophile reacts with an electrophilic carbon. For example, the synthesis of Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)-, involves the reaction of 4-bromoacetophenone with phenylselenol.

Applications in Organic Synthesis

Organoselenium compounds are versatile reagents in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. They can participate in various reactions, including oxidation and reduction processes, making them valuable for synthesizing complex molecules.

Biological Activities

While specific biological activities of Ethanone, 1-[4-(phenylseleno)phenyl]- are not detailed, organoselenium compounds in general have been investigated for their antioxidant and anticancer properties. The selenium moiety can influence cellular redox balance, potentially modulating biological pathways.

Research Findings and Data

Given the lack of specific data on Ethanone, 1-[4-(phenylseleno)phenyl]-, we can look at related compounds for insights:

CompoundMolecular FormulaMolecular WeightCAS Number
Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)-C14H11BrOSe275.21 g/mol85972-34-5
Ethanone, 1-[4-(phenylthio)phenyl]-C14H12OS--

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator